molecular formula C16H22NO3S+ B11635006 1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane

1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11635006
M. Wt: 308.4 g/mol
InChI Key: CIUDKPIIMNGTPO-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound that features a bicyclic structure with a quaternary ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[222]octan-1-ium typically involves the alkylation of 1,4-diazabicyclo[22The reaction conditions often require the use of polar solvents such as polyethylene glycol (PEG) or diglyme at elevated temperatures to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where primary alcohols, alkyl halides, or sulfonates are reacted with phenols or other nucleophile sources in the presence of DABCO. This method allows for efficient production of the desired quaternary ammonium salt with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, phenols, and primary alcohols. Reaction conditions often involve high temperatures and the use of polar solvents such as PEG or diglyme .

Major Products Formed

The major products formed from these reactions include piperazine derivatives, oxidized thiophene compounds, and various linear or cyclic products resulting from ring-opening reactions .

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with various molecular targets and pathways. The quaternary ammonium ion can interact with negatively charged biomolecules, while the thiophene ring and carbonyl group can participate in redox reactions and hydrogen bonding. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .

Properties

Molecular Formula

C16H22NO3S+

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 2-[3-(thiophene-2-carbonyl)-1-azoniabicyclo[2.2.2]octan-1-yl]acetate

InChI

InChI=1S/C16H22NO3S/c1-2-20-15(18)11-17-7-5-12(6-8-17)13(10-17)16(19)14-4-3-9-21-14/h3-4,9,12-13H,2,5-8,10-11H2,1H3/q+1

InChI Key

CIUDKPIIMNGTPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3

Origin of Product

United States

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